molecular formula C14H15N3O4 B11013653 methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate

methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate

Cat. No.: B11013653
M. Wt: 289.29 g/mol
InChI Key: KWZGCVBNKIWGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate is a recognized and potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5 (Activin receptor-Like Kinase 5). This compound functions by selectively inhibiting the kinase activity of ALK5, thereby blocking the downstream Smad signaling pathway [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3042631/]. The TGF-β pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, migration, and apoptosis. Consequently, this ALK5 inhibitor is a valuable chemical probe for investigating the role of TGF-β signaling in various disease contexts, such as cancer metastasis, where it is implicated in epithelial-to-mesenchymal transition (EMT) and tumor progression [https://www.nature.com/articles/s41571-019-0177-5]. Furthermore, its application extends to research in fibrotic diseases, immunology, and wound healing. By precisely modulating this key signaling node, researchers can dissect complex biological mechanisms and explore potential therapeutic interventions in preclinical models.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 3-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]propanoate

InChI

InChI=1S/C14H15N3O4/c1-17-14(20)10-6-4-3-5-9(10)12(16-17)13(19)15-8-7-11(18)21-2/h3-6H,7-8H2,1-2H3,(H,15,19)

InChI Key

KWZGCVBNKIWGOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

Phthalazinones are typically synthesized via cyclocondensation of hydrazines with 1,2-diketones or α-keto acids. For the 3-methyl-substituted variant, 3-methyl-1,2-diketobenzene reacts with hydrazine hydrate under reflux in ethanol (Figure 1A). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the bicyclic structure.

Key conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: 70–85%

Oxidative Cyclization of Substituted Benzaldehyde Derivatives

An alternative route involves oxidative cyclization of 3-methyl-2-formylbenzoic acid with hydrazine in the presence of iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method ensures regioselective formation of the 3-methyl group (Figure 1B).

Optimized parameters :

  • Oxidant: Iodine (1.2 equiv)

  • Solvent: DMF at 120°C

  • Yield: 65–75%

Coupling with Beta-Alanine Methyl Ester

The final step involves coupling the phthalazinone carboxylic acid with β-alanine methyl ester. Two predominant methods are documented:

Carbodiimide-Mediated Coupling

The acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of N-hydroxysuccinimide (HOSu) . β-Alanine methyl ester is then added (Figure 3A).

Standard protocol :

  • Activation: DCC (1.2 equiv), HOSu (1.5 equiv) in THF, 0°C, 1 h

  • Coupling: Add β-alanine methyl ester (1.5 equiv), stir at RT for 12 h

  • Yield: 80–90%

Mixed Carbonate Activation

For acid-sensitive substrates, the carboxylic acid is converted to a mixed carbonate using ClCO₂Et and coupled with the amine in one pot (Figure 3B). This method minimizes racemization and side reactions.

Conditions :

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → RT

  • Yield: 75–85%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient). Fractions are analyzed by TLC (Rf = 0.4 in EtOAc).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 8.0 Hz, 1H, ArH), 4.83 (s, 2H, CH₂), 3.69 (s, 3H, OCH₃).

  • MS (ESI) : m/z 280.28 [M+H]⁺ (calculated for C₁₆H₁₂N₂O₃: 280.28).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
DCC-mediated coupling85–90≥98High efficiency
Mixed carbonate activation75–85≥95Minimal racemization
Palladium carboxylation60–70≥90Atom-economical

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry is recommended to enhance reproducibility and safety. Key parameters include:

  • Residence time: 20–30 min

  • Temperature: 50–60°C

  • Catalyst loading: 0.5 mol% Pd(OAc)₂

Challenges and Mitigation Strategies

  • Oxidative degradation : The phthalazinone ring is prone to oxidation at high temperatures. Use of antioxidants (e.g., BHT) in refluxing solvents mitigates this.

  • Ester hydrolysis : Basic conditions during coupling may hydrolyze the methyl ester. Maintaining pH <7 with weak acids (e.g., AcOH) prevents this .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound’s phthalazinone structure allows it to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this pathway for survival .

Comparison with Similar Compounds

Phthalazinone Derivatives

Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Findings
Methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate C₁₆H₁₅N₃O₅ 329.31 g/mol Phthalazinone, methyl, beta-alaninate ester Intermediate in kinase inhibitor synthesis
A23: 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl) phthalazin-1(2H)-one C₂₇H₃₁FN₄O₂ 463.25 g/mol Piperazine, cyclohexanecarbonyl, fluorobenzyl Potent kinase inhibitor with improved selectivity
B3: N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl) benzohydrazide C₂₀H₂₁FN₄O₂ 369.17 g/mol Benzohydrazide, fluorophenyl, butyl Anticancer activity via topoisomerase inhibition

Key Observations :

  • Bioactivity : While A23 and B3 exhibit direct pharmacological activity (e.g., kinase or topoisomerase inhibition), the target compound primarily serves as a synthetic intermediate, highlighting the role of substituents in determining application scope .

Heterocyclic Analogs: 4-Oxo-1,4-dihydroquinoline Derivatives

Quinolones and phthalazinones share a 4-oxo-dihydro scaffold, but differences in ring size and substitution alter their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Findings
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide C₂₇H₃₄ClN₃O₂ 480.03 g/mol Adamantyl, pentyl, chloroquinoline Antimicrobial activity against resistant strains

Key Observations :

  • Electron-Withdrawing Groups: The quinoline derivative’s chlorine substituent enhances electrophilicity, favoring DNA gyrase binding, whereas the phthalazinone’s methyl group optimizes hydrophobic interactions .
  • Synthesis: Both classes employ similar techniques (e.g., TLC, LC-MS), but phthalazinones require milder conditions for esterification, as seen in the target compound’s synthesis .

Functional Group Analogs: Pesticide Chemicals

Compounds with ester or amide functionalities, such as pesticides, share partial structural motifs with the target molecule:

Compound Name Molecular Formula Key Functional Groups Applications
Flamprop-methyl C₁₈H₁₆ClFNO₃ Chlorofluorophenyl, alaninate ester Herbicide
Benodanil C₁₃H₁₀INO Iodobenzamide Fungicide

Key Observations :

  • Ester Stability : The target compound’s methyl ester is less prone to hydrolysis than flamprop-methyl’s alaninate ester, which is designed for controlled degradation in agricultural settings .
  • Amide vs. Ester: Benodanil’s benzamide group offers greater hydrolytic stability compared to the target’s ester, reflecting divergent design priorities (fungicide persistence vs. drug metabolizability) .

Biological Activity

Methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate is a compound derived from the phthalazinone scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases and phosphatases, impacting cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of phthalazinone compounds exhibit antimicrobial properties. This suggests that this compound may possess similar capabilities against bacterial strains.
  • Anticancer Potential : Research has indicated that phthalazinone derivatives can induce apoptosis in cancer cells by activating specific signaling cascades. The compound's structure suggests a potential for similar anticancer activity.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of kinase activity

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial colonies when treated with the compound, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound may exert anticancer effects, warranting further investigation into its therapeutic applications.

Q & A

(Basic) What synthetic strategies optimize the purity of methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate?

Methodological Answer:

  • Step 1: Employ a two-step synthesis: (i) Coupling 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with beta-alanine using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF. (ii) Esterify the intermediate with methanol under acidic catalysis (e.g., H₂SO₄).
  • Step 2: Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials and byproducts. Monitor purity using LC-MS (ESI+ mode) for accurate mass confirmation .
  • Step 3: Recrystallize from ethanol/water (3:1) to achieve >98% purity. Validate with ¹H/¹³C NMR to confirm esterification and absence of residual solvents .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the phthalazinone ring (δ 8.5–9.0 ppm, aromatic), beta-alaninate methyl ester (δ 3.6–3.8 ppm, singlet), and methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR: Confirm carbonyl groups (δ 165–175 ppm) and ester linkage (δ 170–172 ppm).
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Infrared (IR): Detect carbonyl stretches (1650–1750 cm⁻¹) and ester C-O bonds (1200–1250 cm⁻¹).
  • HPLC: Use Chromolith® columns for rapid purity assessment (retention time consistency across three solvent systems) .

(Advanced) How can SHELX programs resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXC/D/E for initial phasing and SHELXL for refinement .
  • Handling Ambiguities:
    • For disordered regions (e.g., ester methyl groups), apply PART instructions and isotropic displacement parameter (Ueq) constraints.
    • Use TWIN/BASF commands if twinning is detected (common in phthalazine derivatives).
    • Validate hydrogen bonding networks with SHELXPRO’s hydrogen placement tools.
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% .

(Advanced) How to design enzyme inhibition assays for this compound targeting phthalazine-related pathways?

Methodological Answer:

  • Target Selection: Prioritize enzymes with phthalazine-binding domains (e.g., dihydroorotate dehydrogenase or poly(ADP-ribose) polymerase).
  • Assay Design:
    • Kinetic Analysis: Use a spectrophotometric assay (e.g., NADH depletion at 340 nm) with varying substrate concentrations (0.1–10 mM) and inhibitor (compound) concentrations (1 nM–100 µM).
    • IC₅₀ Determination: Fit dose-response data to a sigmoidal curve using GraphPad Prism.
    • Controls: Include known inhibitors (e.g., leflunomide for dihydroorotate dehydrogenase) and assess non-specific binding with thermal shift assays .
  • Data Interpretation: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

(Advanced) How to address contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Experimental Setup:
    • Prepare buffers (pH 2–10) and incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC (peak area reduction) and LC-MS (degradant identification).
  • Conflicting Data Resolution:
    • pH-Dependent Hydrolysis: If ester hydrolysis dominates at pH >7 (e.g., t½ < 6 hours at pH 9), validate with ¹H NMR tracking of methyl ester signal loss.
    • Oxidation Pathways: Use radical scavengers (e.g., BHT) to isolate pH-independent oxidative degradation.
    • Statistical Analysis: Apply ANOVA to compare degradation rates across pH batches (p < 0.05 significance threshold) .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding to phthalazine-sensitive enzymes.
    • Preparation: Optimize ligand geometry with Gaussian09 (B3LYP/6-31G* basis set).
    • Validation: Compare docking poses with crystallographic data (if available) and calculate binding energy (ΔG < -7 kcal/mol suggests strong interaction).
  • MD Simulations: Run 100 ns simulations in GROMACS to assess complex stability (RMSD < 2 Å). Analyze hydrogen bond persistence with VMD .

(Basic) How to assess the compound’s solubility for in vitro studies?

Methodological Answer:

  • Shake-Flask Method:
    • Saturate aqueous buffers (pH 4–8) with the compound. Shake at 25°C for 24 hours.
    • Filter (0.22 µm) and quantify supernatant via UV-Vis (λmax ~260 nm for phthalazine).
  • Alternative: Use nephelometry for real-time solubility monitoring.
  • Data Application: Adjust DMSO stock concentrations to ensure <1% v/v in cell-based assays .

(Advanced) What strategies mitigate aggregation artifacts in bioactivity assays?

Methodological Answer:

  • Detection: Use dynamic light scattering (DLS) to identify aggregates (>100 nm diameter).
  • Mitigation:
    • Include detergent (e.g., 0.01% Tween-20) or BSA (0.1 mg/mL) in assay buffers.
    • Pre-centrifuge compound stocks (16,000 × g, 10 minutes) before use.
    • Validate with a counter-screen (e.g., enzymatic activity in the presence of non-ionic detergents vs. controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.